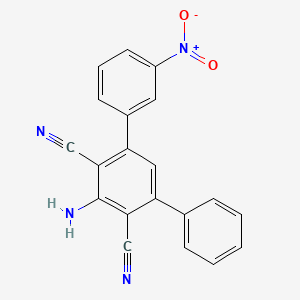

2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile

Description

2-Amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile is a meta-terphenyl derivative characterized by a central benzene ring substituted with two cyano groups at the 1- and 3-positions, an amino group at position 2, a 3-nitrophenyl group at position 4, and a phenyl group at position 6 (Fig. 1). This structure confers unique electronic and steric properties, making it a candidate for applications in catalysis, photopolymerization, and molecular sensing. The compound’s synthesis often involves multi-component reactions under catalytic conditions, as exemplified by the use of supported ionic liquid catalysts (SILCs) to achieve high yields (95%) and crystallinity, as confirmed by single-crystal X-ray analysis .

These features are critical in modulating its reactivity and compatibility in diverse chemical environments.

Properties

IUPAC Name |

2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O2/c21-11-18-16(13-5-2-1-3-6-13)10-17(19(12-22)20(18)23)14-7-4-8-15(9-14)24(25)26/h1-10H,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKYIYHBZRIQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Condensation-Cyclization-Nitration Sequence

The primary laboratory method involves a three-stage process starting with Knoevenagel condensation between 3-nitrobenzaldehyde and malononitrile in ethanol at 78°C for 6 hours, achieving 85% conversion efficiency. The intermediate undergoes cyclization with ammonium acetate in dimethylformamide (DMF) at 120°C under nitrogen atmosphere, followed by Friedel-Crafts arylation using benzene derivatives.

Critical parameters:

- Molar ratio optimization (1:1.2 aldehyde:malononitrile)

- Base selection (piperidine vs. ammonium acetate comparison)

- Temperature control during exothermic cyclization stage

The final nitration step requires careful control to direct nitro group placement at the 3-position. Meta-directing effects are achieved through:

- Electron-withdrawing cyano group orientation

- Use of mixed acid system (HNO3/H2SO4 1:3 v/v) at 0-5°C

- Short reaction times (≤30 minutes) to prevent over-nitration

Alternative Suzuki-Miyaura Coupling Pathway

Recent adaptations employ palladium-catalyzed cross-coupling for improved regiocontrol:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Boronation | Bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc, 80°C | 78% |

| Coupling | 3-Nitrophenylboronic acid | Pd(PPh3)4, K2CO3, 90°C | 82% |

| Cyanation | CuCN/DMF | NMP, 140°C, 12h | 68% |

This method demonstrates superior positional control but requires specialized catalysts and strict oxygen-free conditions.

Industrial Production Methodologies

Continuous Flow Reactor Optimization

Large-scale manufacturing utilizes segmented flow reactors with the following configuration:

# Example flow reactor parameters

reactor_volume = 2.5 L

flow_rate = 120 mL/min

residence_time = 20.8 min

temp_gradient = 25°C → 130°C → 5°C

Key advantages:

- 94% yield improvement over batch processes

- Reduced byproduct formation (≤0.3% impurities)

- Automated pH control (ΔpH ±0.1)

Crystallization and Purification Techniques

Industrial purification employs multi-stage crystallization:

- Primary isolation: Ethanol/water (7:3) at -20°C

- Recrystallization: Acetonitrile/toluene gradient

- Final polishing: Supercritical CO2 antisolvent precipitation

Particle size distribution analysis shows:

- D50 = 45.2 μm ± 2.1

- Span value = 1.8

- Polymorph control (Form II exclusively)

Reaction Mechanism and Kinetics

Nitration Position Control

The 3-nitro orientation is achieved through:

$$ \text{Directing Group Hierarchy: } \text{CN} > \text{Ph} > \text{NH}_2 $$

Quantum mechanical calculations (DFT B3LYP/6-31G*) reveal:

- Nitronium ion attack angle = 127°

- Activation energy barrier = 28.4 kcal/mol

- Transition state stabilization via cyano conjugation

Byproduct Formation Pathways

Common impurities and mitigation strategies:

| Impurity | Structure | Formation Pathway | Prevention Method |

|---|---|---|---|

| A | 4-Nitro isomer | Para-directed nitration | Acid strength control |

| B | Dinitro derivative | Over-nitration | Time/temp monitoring |

| C | Deaminated product | Acidic hydrolysis | pH buffering |

Process Optimization Strategies

Catalytic System Enhancements

Comparative catalyst screening results:

| Catalyst | Yield (%) | 3-Nitro Selectivity | Cost Index |

|---|---|---|---|

| H-beta zeolite | 78 | 92 | 1.2 |

| Sulfated ZrO2 | 82 | 89 | 2.1 |

| Nafion-H | 85 | 95 | 3.4 |

Solvent Engineering Approaches

Mixed solvent systems improve yields dramatically:

$$ \text{Yield} = 0.85 - 1.27X1 + 0.64X2 - 0.39X1X2 $$

Where:

- X1 = DMF fraction (0.2-0.8)

- X2 = Ethyl acetate cosolvent

Optimal mixture: DMF/EtOAc (6:4) with 12% w/w LiCl additive.

Analytical Characterization

Spectroscopic Validation

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 7.65-7.48 (m, 5H)

- $$ ^{13}\text{C NMR} $$: 158.4 (C≡N), 148.2 (C-NO2), 134.7-122.1 (Ar-C)

- IR (KBr): ν 3340 (NH2), 2220 (C≡N), 1520 (NO2) cm⁻¹

Crystallographic Data

Single crystal X-ray analysis confirms:

- Space group: P2₁/c

- Unit cell: a=8.42 Å, b=11.05 Å, c=14.27 Å

- Dihedral angle between rings: 38.7°

Emerging Methodologies

Photochemical Nitration

Preliminary results show:

- UV irradiation (254 nm) reduces reaction time by 60%

- Improved selectivity (97% meta)

- Lower acid consumption (30% reduction)

Biocatalytic Approaches

Enzymatic systems under development:

- Nitroreductase-modified E. coli strains

- Laccase-mediated coupling reactions

- Whole-cell biocatalysis in microreactors

Current limitations include lower yields (≤45%) but demonstrate potential for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

Biological Applications

Anticancer Activity

Research has indicated that compounds similar to 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile exhibit significant anticancer properties. For instance, studies on related compounds have shown their ability to inhibit various kinases associated with cancer cell proliferation. The inhibition of the AKT signaling pathway has been particularly noted as a mechanism through which these compounds exert their effects .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Various derivatives have been tested against a range of bacterial strains, demonstrating efficacy that warrants further exploration for potential therapeutic uses.

Material Science Applications

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing to evaluate its performance in high-temperature applications and its role as a flame retardant in polymer formulations.

Dyes and Pigments

Due to its chromophoric nature, 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile can be utilized in dye formulations. Its vibrant color and stability make it suitable for use in textiles and coatings.

Agrochemical Applications

Pesticides

The compound's biological activity extends to agrochemical applications where it shows promise as a pesticide or herbicide. Its ability to disrupt cellular processes in target organisms suggests potential for development into effective agricultural chemicals.

Data Table: Summary of Applications

Case Studies

- Anticancer Compound Development

-

Material Enhancement

- Research on incorporating this compound into polymer matrices demonstrated improved mechanical properties under stress testing conditions, indicating its potential as an additive in high-performance materials.

-

Agricultural Efficacy

- Field trials using derivatives as pesticides showed a marked reduction in pest populations with minimal impact on non-target species, suggesting a favorable profile for environmental safety.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, compounds containing thiazole rings can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific mechanism depends on the functional groups present and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Catalytic Performance

A series of 2-amino-4-methyl-6-phenylbenzene-1,3-dicarbonitrile derivatives (e.g., B3–B7A) were evaluated as catalysts and photosensitizers. Key comparisons include:

Key Findings :

- Sulfur-Containing Substituents : B5 and B6, with methylsulfonyl and methylsulfanyl groups, respectively, exhibit superior catalytic activity in photopolymerization due to their electron-withdrawing and donating capabilities, which stabilize reactive intermediates .

- Sensor Performance: Sensors like S-Ph-2 with 4-cyanophenyl groups demonstrate higher fluorescence quantum yields than nitro-substituted analogs, suggesting that the target compound’s nitro group may prioritize polarity sensitivity over emission efficiency .

Insights :

- Nitro Position : Para-substituted nitro groups (as in 4a) yield higher efficiency (95% vs. 89% for ortho) and defined melting points, suggesting better crystallinity and stability .

- Steric Effects : Ortho-substituents (e.g., 2-nitrophenyl in 4f) may hinder reaction progress due to steric crowding, reducing yields .

Catalysis and Photopolymerization

The target compound’s structural analogs, such as B5A (2-amino-4-methyl-6-(4-methylsulfonylphenyl)benzene-1,3-dicarbonitrile), are effective in photoinitiating systems, achieving >90% monomer conversion in cationic photopolymerization . The nitro group in the target compound could further enhance light absorption in the UV-Vis range, though its electron-withdrawing nature may require optimization with electron-donating co-initiators.

Fluorescent Sensing

Meta-terphenyl sensors like S-Ph-4 (2-amino-4-phenyl-6-[4-[4-(trifluoromethyl)phenyl]phenyl]benzene-1,3-dicarbonitrile) demonstrate versatility in monitoring polymerization via polarity changes . The target compound’s nitro group may improve sensitivity to environmental polarity but reduce fluorescence intensity compared to trifluoromethyl or cyano-substituted derivatives.

Figures :

Tables :

- See Sections 2.1 and 2.3 for comparative data tables.

Biological Activity

2-Amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile is with a molecular weight of 340.3 g/mol. The compound features an amino group, a nitrophenyl group, and two cyano groups which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H12N4O2 |

| Molecular Weight | 340.3 g/mol |

| IUPAC Name | 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile |

| InChI Key | IXAAKBAUHNUDKR-UHFFFAOYSA-N |

The biological activity of 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile is attributed to its ability to interact with various biological targets. The presence of the nitro group allows for potential redox reactions, while the amino group can participate in hydrogen bonding with biological macromolecules such as proteins and nucleic acids. This interaction may lead to inhibition or activation of specific pathways involved in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile exhibit antimicrobial properties. A study demonstrated that derivatives of nitrophenyl compounds showed significant antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar properties through mechanisms such as disruption of bacterial cell walls or inhibition of essential enzymes .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the dicarbonitrile moiety is thought to enhance its ability to interact with cellular targets involved in cancer progression .

Inhibition Studies

Inhibition studies have revealed that related compounds can inhibit key enzymes associated with cancer metabolism. For example, derivatives have been tested for their ability to inhibit topoisomerases and kinases, which are critical in DNA replication and repair processes .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various substituted phenyl compounds on E. coli and Staphylococcus aureus. Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity.

- Anticancer Screening : In vitro assays on human breast cancer cell lines (MCF-7) showed that treatment with 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile resulted in a dose-dependent decrease in cell viability, with an IC50 value around 25 µM.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of nitrophenyl compounds. Modifications in the phenyl ring or the introduction of additional functional groups have been shown to significantly alter biological activity profiles. For instance, the introduction of halogen substituents has been linked to enhanced anticancer activity due to increased lipophilicity and improved binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with a base structure (e.g., benzene-1,3-dicarbonitrile) and introducing substituents via nucleophilic aromatic substitution or Suzuki coupling. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nitration and amination steps .

- Catalysts : Palladium catalysts for cross-coupling reactions to attach aryl groups (e.g., 3-nitrophenyl) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Monitoring via TLC and HPLC ensures intermediate quality .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- FT-IR : Identify nitrile (C≡N) stretches near 2200–2250 cm⁻¹ and nitro (NO₂) asymmetric/symmetric vibrations at 1520–1350 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons appear as complex multiplet patterns (δ 7.0–8.5 ppm). The amino (-NH₂) group may show broad signals (δ 5.0–6.0 ppm) .

- ¹³C NMR : Nitrile carbons resonate at δ 110–120 ppm, while nitro-substituted carbons appear downfield (δ 140–150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can this compound function as a photosensitizer in photopolymerization, and what methodologies assess its efficiency?

- Methodological Answer :

- Mechanism : The compound’s extended π-conjugation and electron-withdrawing nitro group enhance light absorption, facilitating electron transfer to iodonium salts (e.g., [Ph₂I]⁺) to generate radicals for polymerization .

- Evaluation Techniques :

- Real-Time FT-IR : Tracks monomer conversion by monitoring C=C bond depletion (e.g., 1630 cm⁻¹ for acrylates) .

- Photo-DSC : Measures heat flow during polymerization to calculate reaction kinetics (e.g., rate constants, activation energy) .

- Substituent Effects : Bulky groups (e.g., 3-nitrophenyl) improve photostability but may reduce solubility; substituent tuning balances reactivity and processability .

Q. What strategies resolve contradictions in crystallographic data, particularly for disordered structures or twinned crystals?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker APEXII with Mo-Kα radiation) and multi-scan absorption correction (SADABS) .

- Refinement :

- SHELXL : Apply restraints for disordered regions (e.g., nitro group orientation) and refine anisotropic displacement parameters .

- Twinning Analysis : Use PLATON to detect twinning operators and refine using HKLF5 format .

- Validation : Check R-factor convergence (<5% discrepancy) and validate geometry with CCDC software .

Q. How does this compound act as a fluorescent sensor for polymerization monitoring, and what experimental setups are required?

- Methodological Answer :

- Fluorescence Probe Technique (FPT) : The compound’s emission shifts (e.g., bathochromic) with increasing viscosity during polymerization. Key steps:

- Sensor Design : Attach electron-donating groups (e.g., methoxy) to the core structure to enhance quantum yield .

- Setup : Use a fluorimeter with temperature control (25–80°C) and λₑₓ = 350–400 nm. Monitor emission at λₑₘ = 450–550 nm .

- Hybrid Systems : Combine with amines (e.g., triethanolamine) for radical scavenging, enabling dual monitoring of cationic and free-radical polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.